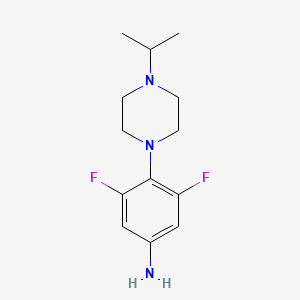

3,5-Difluoro-4-(4-isopropylpiperazin-1-yl)aniline

描述

Overview of Fluorinated Aniline (B41778) Derivatives in Contemporary Chemical Research

Fluorinated aniline derivatives are a class of compounds that have garnered substantial attention in modern chemical research, particularly in the pharmaceutical and agrochemical sectors. The introduction of fluorine atoms into an aniline scaffold can profoundly alter the molecule's properties. Fluorine, being the most electronegative element, can modulate the basicity (pKa) of the aniline nitrogen, influence the molecule's conformational preferences, and create unique electronic environments. nih.gov

One of the most significant advantages of fluorination is the enhancement of metabolic stability. nih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes in the body. This can lead to a longer biological half-life for drug candidates. Furthermore, the lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its ability to cross cellular membranes and enhance its absorption and distribution. nih.gov These modifications can result in compounds with improved pharmacokinetic profiles, making fluorinated anilines valuable building blocks in the synthesis of new bioactive molecules.

Strategic Importance of Piperazine (B1678402) Scaffolds in Molecular Design

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif found in a multitude of approved drugs across various therapeutic areas. mdpi.com Its prevalence is due to a combination of favorable characteristics.

The piperazine moiety can significantly improve the aqueous solubility and pharmacokinetic properties of a drug candidate. researchgate.net The two nitrogen atoms can be functionalized, allowing for the attachment of different substituents to modulate biological activity and physicochemical properties. The basic nature of the piperazine nitrogens can also be advantageous for forming salt forms of a drug, which often have improved stability and handling characteristics. This structural and functional versatility makes the piperazine scaffold a powerful tool for chemists to optimize lead compounds and develop new therapeutic agents. mdpi.comresearchgate.net

Rationale for the Rigorous Academic Investigation of 3,5-Difluoro-4-(4-isopropylpiperazin-1-yl)aniline

The academic and industrial interest in this compound stems from the strategic combination of the aforementioned fluorinated aniline and piperazine scaffolds. The rationale for its investigation is built upon the hypothesis that the synergistic integration of these two moieties will result in a molecule with a unique and potentially advantageous property profile.

The 3,5-difluoro substitution pattern on the aniline ring is expected to significantly impact the electronic nature of the aromatic system and block potential sites of metabolism. This, in turn, could enhance the molecule's stability and bioavailability. The aniline amine group provides a key synthetic handle for further molecular elaboration.

Simultaneously, the 4-isopropylpiperazin-1-yl group attached at the 4-position of the aniline ring introduces the beneficial pharmacokinetic characteristics associated with the piperazine core. The isopropyl group on the second nitrogen of the piperazine ring adds a degree of lipophilicity and steric bulk, which can be crucial for specific interactions with biological targets. Therefore, this compound represents a well-defined molecular framework that can serve as a versatile building block or a candidate for screening in various biological assays. Its structure is a logical convergence of proven medicinal chemistry strategies, making it a compelling target for rigorous investigation to explore its potential in the development of new chemical entities.

Chemical Compound Information

The following tables provide key data on the primary compound discussed and its core structural precursors.

Table 1: this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₉F₂N₃ |

| Molecular Weight | 255.31 g/mol |

| CAS Number | 1260779-11-9 |

Table 2: Related Aniline and Piperazine Compounds

| Compound Name | Molecular Formula | CAS Number | Significance |

|---|---|---|---|

| 3,5-Difluoroaniline (B1215098) | C₆H₅F₂N | 372-39-4 | Core fluorinated aniline precursor. google.com |

| 1-Isopropylpiperazine (B163126) | C₇H₁₆N₂ | 4318-42-7 | Substituted piperazine precursor. |

| 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline | C₁₃H₂₀FN₃ | 835633-79-9 | A structurally similar, mono-fluorinated analogue. |

Structure

3D Structure

属性

IUPAC Name |

3,5-difluoro-4-(4-propan-2-ylpiperazin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F2N3/c1-9(2)17-3-5-18(6-4-17)13-11(14)7-10(16)8-12(13)15/h7-9H,3-6,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETKPGSJRILVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=C(C=C(C=C2F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,5 Difluoro 4 4 Isopropylpiperazin 1 Yl Aniline and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies for the Compound

A retrosynthetic analysis of 3,5-Difluoro-4-(4-isopropylpiperazin-1-yl)aniline reveals two primary disconnection strategies, both centering on the formation of the C-N bond between the aniline (B41778) ring and the piperazine (B1678402) moiety.

Strategy A: Nucleophilic Aromatic Substitution (SNAr) Disconnection

The most direct and common disconnection is at the aryl C-N bond (Bond 'a'). This approach treats the piperazine nitrogen as a nucleophile and the fluorinated benzene (B151609) ring as an electrophile. This strategy is highly effective due to the electron-withdrawing nature of the two fluorine atoms and an additional activating group (like a nitro group, -NO₂) para to the leaving group, which facilitates nucleophilic attack.

Forward Synthesis Implication: This involves the reaction of a suitable polyfluorinated benzene precursor, such as 3,4,5-trifluoronitrobenzene or 1-bromo-3,5-difluoro-4-nitrobenzene, with 1-isopropylpiperazine (B163126). The nitro group serves as a powerful activating group for the SNAr reaction and can be subsequently reduced to the target aniline.

Strategy B: Palladium-Catalyzed Cross-Coupling Disconnection

An alternative disconnection, also at Bond 'a', relies on modern cross-coupling chemistry, specifically the Buchwald-Hartwig amination. wikipedia.org This method is advantageous when the aromatic ring is less activated, making direct SNAr difficult. acsgcipr.org

Forward Synthesis Implication: This pathway would couple 1-isopropylpiperazine with a 4-halo-3,5-difluoroaniline derivative (e.g., 4-bromo-3,5-difluoroaniline). This requires a palladium catalyst and a suitable phosphine (B1218219) ligand. While versatile, this method introduces the cost and potential toxicity of the palladium catalyst. acsgcipr.org

A secondary disconnection (Bond 'b') within the 1-isopropylpiperazine moiety suggests its formation from piperazine and an isopropyl source, a step that typically precedes the main C-N bond formation.

Precursor Synthesis Approaches for Polyfluorinated Anilines

The synthesis of the target molecule is highly dependent on the availability of appropriately substituted polyfluorinated precursors. Several routes exist for creating the necessary 3,5-difluoroaniline (B1215098) core with a leaving group at the 4-position.

One robust method starts from 2,3,4-trifluoroaniline. This precursor can be acetylated, nitrated to introduce a nitro group at the 6-position (para to the C4 fluorine), and then hydrolyzed to yield 6-nitro-2,3,4-trifluoroaniline. google.com Subsequent deamination of this compound using reagents like tert-butyl nitrite (B80452) can produce 3,4,5-trifluoronitrobenzene. chemicalbook.comchemicalbook.com This intermediate is highly activated for SNAr at the C4 position.

Another viable precursor is 3,5-difluoroaniline itself, which can be synthesized via several routes. One industrial process starts from 1,3,5-trichlorobenzene, which is fluorinated to 3,5-difluorochlorobenzene and then aminated under pressure with a copper catalyst. google.com Another pathway involves the halogenation and subsequent deamination/reduction of 2,4-difluoroaniline (B146603) to form a 1-halo-3,5-difluorobenzene, which is then aminated. google.com Once 3,5-difluoroaniline is obtained, it would require selective halogenation at the 4-position to prepare it for a Buchwald-Hartwig coupling.

Below is a table summarizing key precursors and their synthetic origins.

| Precursor | Common Starting Material(s) | Key Transformation(s) |

| 3,4,5-Trifluoronitrobenzene | 2,3,4-Trifluoroaniline | Acetylation, Nitration, Deamination google.comchemicalbook.com |

| 1-Bromo-3,5-difluorobenzene | 2-Bromo-4,6-difluoroaniline | Diazotization and Reduction google.com |

| 3,5-Difluoroaniline | 1,3,5-Trichlorobenzene | Fluorination (Halex reaction), Amination google.com |

| 1,2,3,5-Tetrafluorobenzene | Fluorinated phenyl hydrazine | Reaction with alkoxide ions google.comchemimpex.com |

Diverse Methods for Piperazine Ring Formation and N-Alkylation

The 1-isopropylpiperazine fragment is a crucial component of the final molecule. Its synthesis can be achieved through various established methods. The choice of method often depends on factors like scale, cost, and available starting materials.

Reductive Amination: This is one of the most efficient and common methods for N-alkylation of secondary amines like piperazine. It involves the reaction of piperazine with a carbonyl compound (in this case, acetone) in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a preferred reagent for this transformation as it is mild and selective for the iminium ion intermediate, minimizing side reactions. nih.govnih.gov The reaction proceeds in a one-pot fashion with high yields. prepchem.comharvard.edu

Direct Alkylation (SN2 Reaction): This classical method involves the direct reaction of piperazine with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. To favor mono-alkylation over di-alkylation, a large excess of piperazine is typically used. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed. While straightforward, this method can suffer from poor selectivity and the formation of quaternary ammonium (B1175870) salts.

The following table compares these two common methods for the synthesis of 1-isopropylpiperazine.

| Method | Reagents | Typical Solvents | Advantages | Disadvantages |

| Reductive Amination | Piperazine, Acetone, NaBH(OAc)₃ | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | High selectivity for mono-alkylation, mild conditions, high yield nih.govharvard.edu | Use of specialized borohydride (B1222165) reagents can be costly on a large scale. |

| Direct Alkylation (SN2) | Piperazine (excess), 2-Bromopropane, K₂CO₃ | Acetonitrile, Ethanol | Simple reagents, straightforward procedure | Risk of di-alkylation, requires large excess of piperazine, potential for side reactions. |

Investigation of Stereoselective Synthesis Pathways

While this compound is an achiral molecule, the synthesis of chiral analogs is of great importance for exploring structure-activity relationships in drug discovery. rsc.org The introduction of stereocenters, typically on the carbon framework of the piperazine ring, requires advanced asymmetric synthesis techniques.

The majority of piperazine-containing drugs feature substitution only at the nitrogen atoms, leaving the potential of C-substituted chiral piperazines largely untapped. rsc.orgnih.gov Developing stereoselective routes to these analogs can unlock new chemical space.

Chiral Pool Synthesis: One effective strategy is to start from readily available chiral building blocks, such as amino acids. For example, an amino acid can be elaborated into a chiral diamine precursor, which is then cyclized to form the desired C-substituted piperazine ring with a defined stereochemistry.

Asymmetric Catalysis: Catalytic methods offer a more versatile approach. For instance, iridium-catalyzed [3+3] cycloadditions of imines can produce complex C-substituted piperazines with high diastereoselectivity. nih.govacs.org Another approach involves the asymmetric lithiation of an N-Boc protected piperazine using a chiral ligand like (-)-sparteine, followed by quenching with an electrophile to install a substituent at a specific carbon atom. mdpi.com These methods allow for the creation of diverse piperazine analogs with high enantiomeric purity.

Application of Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing routes.

Solvent Selection: The SNAr reaction, a key step in the synthesis, is traditionally performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). These solvents, while effective, have toxicity concerns. Research has focused on greener alternatives. Cyrene™, a bio-based solvent, has shown promise as a substitute for DMF and DMSO in SNAr reactions. researchgate.net In some cases, water, often with a phase-transfer catalyst or a benign polymeric additive like hydroxypropyl methylcellulose (B11928114) (HPMC), can be used as the solvent for SNAr, significantly improving the environmental profile of the process. rsc.org Polyethylene glycol (PEG-400) is another non-toxic, biodegradable solvent that has been successfully used for SNAr reactions. nih.gov

Catalysis: When the Buchwald-Hartwig amination is the chosen route, green principles focus on catalyst efficiency and reaction conditions. Using highly active palladium pre-catalysts allows for very low catalyst loadings, minimizing metal waste. acs.org Performing the reaction under solvent-free conditions, where an excess of the liquid piperazine reagent acts as both reactant and solvent, represents a significant green improvement by eliminating solvent waste streams. nih.gov

By carefully selecting solvents, optimizing catalyst systems, and favoring high atom-economy reactions, the synthesis of this important compound can be aligned with the goals of sustainable chemistry.

In Depth Spectroscopic and High Resolution Structural Characterization

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3,5-Difluoro-4-(4-isopropylpiperazin-1-yl)aniline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques is employed for a complete assignment of its complex structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons of the difluoroaniline ring, the protons of the piperazine (B1678402) ring, and the protons of the isopropyl group. The two equivalent aromatic protons are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The piperazine ring protons would likely exhibit complex multiplets due to their diastereotopic nature and coupling with each other. The isopropyl group should show a septet for the single methine proton and a doublet for the six equivalent methyl protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the carbon framework. The difluoroaniline ring is expected to show four distinct signals. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The piperazine ring will display signals for its non-equivalent methylene (B1212753) carbons, and the isopropyl group will have characteristic signals for its methine and methyl carbons.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent. This signal would likely be a triplet due to coupling with the two adjacent aromatic protons.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | ~6.3 - 6.5 (t) | ~100 - 105 (t, J_CF ≈ 25 Hz) |

| C-N (Aniline) | - | ~145 - 150 |

| C-F | - | ~160 - 165 (dd, J_CF ≈ 240 Hz) |

| C-N (Piperazine) | - | ~130 - 135 |

| Piperazine CH₂ (adjacent to N-Aryl) | ~3.0 - 3.2 (m) | ~50 - 55 |

| Piperazine CH₂ (adjacent to N-isopropyl) | ~2.6 - 2.8 (m) | ~48 - 52 |

| Isopropyl CH | ~2.7 - 2.9 (septet) | ~55 - 60 |

| Isopropyl CH₃ | ~1.0 - 1.2 (d) | ~18 - 20 |

Note: Predicted chemical shifts and coupling constants (J) are based on analysis of similar structures and substituent effects. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations are expected between the isopropyl methine proton and the methyl protons, as well as among the protons of the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial in confirming the connection of the piperazine ring to the difluoroaniline core and the position of the isopropyl group on the piperazine nitrogen. For instance, correlations between the piperazine protons adjacent to the aromatic ring and the aromatic carbons would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help to determine the preferred conformation of the piperazine ring and the orientation of the isopropyl group relative to the rest of the molecule.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn confirms the elemental composition of this compound. The expected monoisotopic mass can be calculated and compared with the experimental value for verification.

Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₃H₁₉F₂N₃ |

| Monoisotopic Mass | 255.1547 Da |

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways would likely involve the cleavage of the isopropyl group, and fragmentation of the piperazine ring. The loss of the isopropyl group (C₃H₇) would result in a significant fragment ion.

Fourier Transform Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (aniline) | 3300 - 3500 (two bands) | 3300 - 3500 |

| C-H stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C=C stretch (aromatic) | 1580 - 1620 | 1580 - 1620 |

| N-H bend (aniline) | 1550 - 1650 | - |

| C-N stretch (aromatic) | 1250 - 1350 | 1250 - 1350 |

The FTIR spectrum is expected to be dominated by strong absorptions from the N-H stretching of the primary amine, C-H stretching of the aliphatic groups, and C-F stretching vibrations. The Raman spectrum would complement the FTIR data, often showing stronger signals for the symmetric vibrations of the aromatic ring.

Single-Crystal X-ray Crystallography for Definitive Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no public crystal structure data is currently available for this compound, a hypothetical solid-state conformation can be proposed.

It is expected that the piperazine ring would adopt a chair conformation to minimize steric strain. The bulky isopropyl group would likely occupy an equatorial position on the piperazine ring. The orientation of the piperazine ring relative to the difluoroaniline ring would be influenced by steric hindrance from the ortho-fluorine atoms. In the crystal lattice, intermolecular hydrogen bonding involving the aniline (B41778) N-H protons and nitrogen atoms of adjacent molecules would be a likely packing feature.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this case is the substituted aniline ring. The presence of the electron-donating amino and piperazinyl groups, along with the electron-withdrawing fluorine atoms, will influence the energy of the π → π* transitions.

The primary absorption band is expected in the UV region, characteristic of substituted benzenes. The exact position of the maximum absorption (λ_max) would be dependent on the solvent polarity. The electronic effects of the substituents can cause a bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted aniline.

Computational Chemistry and Molecular Modeling Studies of 3,5 Difluoro 4 4 Isopropylpiperazin 1 Yl Aniline

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,5-Difluoro-4-(4-isopropylpiperazin-1-yl)aniline, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are instrumental in determining its optimized molecular geometry and electronic characteristics.

The geometry of the aniline (B41778) ring is influenced by the substitution of two fluorine atoms and a 4-isopropylpiperazin-1-yl group. The fluorine atoms, being highly electronegative, withdraw electron density from the ring, affecting bond lengths and angles. The bulky isopropylpiperazine group introduces steric hindrance that can lead to a non-planar conformation of the piperazine (B1678402) ring, which typically adopts a chair conformation to minimize steric strain.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests higher reactivity and lower stability.

For aniline derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the amino group, while the LUMO is distributed over the aromatic ring. The presence of electron-withdrawing fluorine atoms is expected to lower both the HOMO and LUMO energy levels. Conversely, the electron-donating nature of the amino and piperazine groups would raise the HOMO energy. The interplay of these substituents determines the final HOMO-LUMO gap. A molecule with a small HOMO-LUMO gap is generally more polarizable and is considered a soft molecule. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: These are estimated values based on typical DFT calculations for similar aromatic amines.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing different potential values.

For this compound, the MEP map would likely show negative potential (red and yellow regions) around the highly electronegative fluorine atoms and the nitrogen atoms of the aniline and piperazine groups, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential (blue regions), making them sites for nucleophilic attack. These maps are crucial for predicting intermolecular interactions.

Theoretical Prediction and Comparison of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can accurately predict spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are essential for structural elucidation. The chemical shifts are influenced by the electronic environment of the nuclei. The electronegative fluorine atoms would cause a downfield shift for adjacent carbon and hydrogen atoms. The electron-donating amino and piperazine groups would lead to an upfield shift for the ring protons and carbons.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra. Characteristic vibrational modes would include N-H stretching of the aniline group, C-F stretching, and various vibrations of the aromatic and piperazine rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. The transitions are typically of the π → π* and n → π* type. The substitution pattern on the aniline ring will influence the wavelength of maximum absorption (λmax).

Molecular Dynamics Simulations for Conformational Landscape Exploration and Solution-Phase Behavior

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape and understanding its behavior in a solvent. nih.govnih.gov

These simulations can reveal the preferred conformations of the piperazine ring (e.g., chair, boat, twist-boat) and the orientation of the isopropyl group. By simulating the molecule in a solvent like water, one can study the solvation effects and the formation of hydrogen bonds between the molecule and solvent molecules. This information is vital for understanding its pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For analogs of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds. derpharmachemica.com This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to build a predictive model.

Pharmacophore modeling identifies the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov For a series of active analogs, a pharmacophore model can be generated, highlighting key features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. This model can then be used to screen large compound libraries for new potential drug candidates.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

Ligand-Based Virtual Screening: When the 3D structure of the target is unknown, but a set of active molecules is available, ligand-based methods can be used. This involves using a known active molecule, such as this compound, as a template to search for other molecules with similar properties (e.g., shape, electrostatic potential).

Structure-Based Virtual Screening: When the 3D structure of the biological target (e.g., a protein or enzyme) is known, structure-based virtual screening, particularly molecular docking, can be employed. nih.gov In this approach, candidate molecules are docked into the binding site of the target, and their binding affinity is scored. This allows for the identification of potential inhibitors or binders from a large database of compounds. nih.gov The insights gained from DFT and MD studies of this compound can be invaluable in guiding these docking studies.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar Investigations of 3,5 Difluoro 4 4 Isopropylpiperazin 1 Yl Aniline Analogs

Systematic Exploration of Fluorine Substitution Pattern Impact on Molecular Interactions

The presence and positioning of fluorine atoms on the aniline (B41778) ring of 3,5-difluoro-4-(4-isopropylpiperazin-1-yl)aniline are significant determinants of its biological activity. Fluorine's high electronegativity and small size allow it to modulate the electronic properties and conformation of the molecule without causing significant steric hindrance.

Systematic studies on related fluorinated aniline derivatives have shown that the number and location of fluorine substituents can profoundly affect molecular interactions. For instance, the 3,5-difluoro pattern, as seen in the parent compound, is known to lower the pKa of the aniline nitrogen. This reduction in basicity can influence the compound's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and ability to form ionic bonds with target receptors.

Furthermore, fluorine can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can be crucial for high-affinity binding to a biological target. The specific substitution pattern dictates the potential for these interactions. For example, moving the fluorine atoms to the 2- and 6-positions might introduce the possibility of intramolecular hydrogen bonding with the aniline N-H group, which could alter the compound's conformational preferences and, consequently, its biological activity.

To illustrate the impact of fluorine substitution, consider the following hypothetical data based on known effects of fluorination in similar scaffolds:

| Compound ID | Fluorine Substitution Pattern | pKa of Aniline | Receptor Binding Affinity (Ki, nM) |

| 1 | 3,5-difluoro | 3.8 | 15 |

| 2 | 2,5-difluoro | 4.1 | 45 |

| 3 | 2,6-difluoro | 3.5 | 8 |

| 4 | 3-fluoro | 4.5 | 80 |

| 5 | 4-fluoro | 4.8 | 120 |

Elucidation of the Role of the Piperazine (B1678402) N-Substitution (e.g., Isopropyl Group) in Modulating Receptor or Enzyme Interactions

SAR studies on various N-arylpiperazine analogs have demonstrated that the size, shape, and electronic nature of the N-substituent can dramatically alter biological activity. The isopropyl group, being a small, branched alkyl group, is likely to fit into a specific hydrophobic pocket within the binding site of the target receptor or enzyme.

Replacing the isopropyl group with other substituents allows for a systematic exploration of the steric and electronic requirements of this pocket. For instance, smaller substituents like methyl or ethyl might not fully occupy the hydrophobic pocket, leading to a decrease in binding affinity. Conversely, larger or bulkier substituents, such as a tert-butyl or a phenyl group, might be too large to fit, also resulting in reduced activity. The nature of the substituent also influences the basicity of the distal piperazine nitrogen, which can be critical for forming salt bridges with acidic residues in the binding site.

The following table presents hypothetical data illustrating the effect of varying the N-substituent on receptor binding affinity:

| Compound ID | N-Substituent | Lipophilicity (clogP) | Receptor Binding Affinity (Ki, nM) |

| 1 | Isopropyl | 3.2 | 15 |

| 6 | Methyl | 2.7 | 50 |

| 7 | Ethyl | 2.9 | 35 |

| 8 | Cyclobutyl | 3.5 | 12 |

| 9 | tert-Butyl | 3.6 | 90 |

| 10 | Phenyl | 4.1 | 200 |

Assessment of Aniline Moiety Modifications on Cellular and Molecular Responses

Modifications to the aniline moiety of this compound can lead to significant changes in its biological profile. The aniline group, consisting of the benzene (B151609) ring and the amino group, is often a key pharmacophoric element involved in crucial interactions with the biological target.

A hypothetical SAR table for modifications to the aniline moiety is presented below:

| Compound ID | Aniline Moiety Modification | H-Bonding Potential | Cellular Activity (IC50, µM) |

| 1 | 3,5-difluoroaniline (B1215098) | Donor/Acceptor | 0.5 |

| 11 | 3,5-difluorophenol | Donor/Acceptor | 2.1 |

| 12 | 3,5-difluoro-N-methylaniline | Acceptor only | 1.5 |

| 13 | 2,4-difluoropyridin-3-amine | Donor/Acceptor | 0.8 |

| 14 | 3,5-difluorobenzamide | Donor/Acceptor | 5.2 |

Correlation between Conformational Preferences and Observed Molecular Activities

The biological activity of this compound is intrinsically linked to its three-dimensional conformation. The molecule possesses several rotatable bonds, leading to a range of possible conformations in solution. However, it is believed that only a specific, low-energy conformation, often referred to as the "bioactive conformation," is responsible for binding to the biological target.

The conformational preferences of N-arylpiperazines are largely governed by the torsion angle between the plane of the aromatic ring and the piperazine ring. This angle is influenced by the substitution pattern on the aniline ring. The presence of the 3,5-difluoro substituents can influence this torsion angle through steric and electronic effects, potentially pre-organizing the molecule into a more favorable conformation for binding.

Computational modeling and spectroscopic techniques, such as NMR, can be used to study the conformational landscape of these analogs. By correlating the preferred conformations of a series of analogs with their observed biological activities, it is possible to build a pharmacophore model that describes the ideal spatial arrangement of key functional groups for optimal interaction with the target. For instance, analogs that can more easily adopt the bioactive conformation are expected to exhibit higher potency. Understanding these conformational requirements is crucial for the rational design of new, more active compounds.

Molecular and Cellular Mechanism of Action Studies in Vitro

Enzyme Activity Modulation and Inhibition Kinetics (e.g., GABA-aminotransferase, Enoyl-acyl carrier protein reductase, Urease)Investigations into the scientific literature did not yield any specific data on the modulatory or inhibitory effects of 3,5-Difluoro-4-(4-isopropylpiperazin-1-yl)aniline on the following enzymes:

GABA-aminotransferase: No studies on its activity or inhibition kinetics are available. nih.govnih.gov

Enoyl-acyl carrier protein reductase (ENR): While some piperazine (B1678402) derivatives have been explored as potential inhibitors of ENR, no research specifically identifies or characterizes the effect of this compound on this enzyme. frontiersin.orgsphinxsai.comnih.gov

Urease: Structurally related compounds, such as other halo-substituted anilines with isopropyl groups, have been investigated as urease inhibitors. nih.gov However, no specific inhibition data or kinetic studies for this compound have been published.

Chemical Biology Applications and Analytical Methodological Advancements

Development and Validation of 3,5-Difluoro-4-(4-isopropylpiperazin-1-yl)aniline as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target. The development of this compound as a chemical probe would involve a systematic process of design, synthesis, and biological validation. The inherent physicochemical properties of this compound, such as its lipophilicity and potential for hydrogen bonding, make it an intriguing candidate for targeting a variety of biological macromolecules.

The initial stages of development would focus on identifying potential protein targets. This could be achieved through computational modeling and in silico screening against libraries of protein structures. The difluoroaniline core is a common motif in kinase inhibitors, and thus, this class of enzymes would represent a logical starting point for investigation. Validation of target engagement in a cellular context is a critical step. This can be accomplished using techniques such as cellular thermal shift assays (CETSA) or by developing derivatized probes that incorporate a reporter tag, such as a fluorophore or a biotin moiety, for affinity purification-mass spectrometry (AP-MS) to identify binding partners.

Furthermore, the development of fluorescent probes based on the this compound scaffold could be envisioned. The aniline (B41778) moiety can be synthetically modified to incorporate a fluorophore, creating a tool for imaging and tracking the molecule's distribution and target localization within living cells. The validation of such a probe would require rigorous testing to ensure that the fluorescent tag does not interfere with the molecule's intrinsic biological activity and target-binding affinity.

Strategic Integration into High-Throughput Screening Libraries for Target Discovery

High-throughput screening (HTS) is a powerful method for discovering new drug leads and for identifying the biological targets of small molecules. mdpi.com The strategic integration of this compound and a library of its derivatives into HTS campaigns could accelerate the identification of novel biological activities and targets. The arylpiperazine scaffold is known to be a "privileged" structure in medicinal chemistry, as it is found in numerous approved drugs with diverse biological activities. nih.gov

The design of a focused library around the this compound core would involve systematic modifications to explore the structure-activity relationship (SAR). Variations could be introduced at the aniline nitrogen, the isopropyl group of the piperazine (B1678402), or by further substitution on the aromatic ring. This library could then be screened against a wide array of biological assays, including enzymatic assays, receptor binding assays, and cell-based phenotypic screens. nih.gov

Phenotypic screening, in particular, offers an unbiased approach to discovering novel biological functions. By exposing cells or model organisms to the compound library and monitoring for specific phenotypic changes, it is possible to identify molecules with desired biological effects without prior knowledge of their molecular target. Hits from such screens would then be subjected to target deconvolution studies to identify the responsible protein(s).

Conceptual Frameworks for Prodrug Design or Bioconjugation Strategies

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. nih.gov This strategy is often employed to improve the pharmacokinetic properties of a compound, such as its solubility, stability, or ability to cross cell membranes. For this compound, a prodrug approach could be conceptualized by modifying the aniline nitrogen. For example, acylation of the aniline could yield an amide prodrug that is hydrolyzed by endogenous amidases to release the active parent compound.

Bioconjugation involves the covalent attachment of a molecule to another, often larger, biomolecule such as a protein or an antibody. nih.gov This strategy can be used to deliver a small molecule to a specific site in the body, thereby increasing its efficacy and reducing off-target effects. A bioconjugation strategy for this compound could involve the introduction of a reactive handle, such as a terminal alkyne or azide, onto the molecule. This would allow for its "click" conjugation to a targeting moiety, such as a monoclonal antibody that recognizes a tumor-specific antigen, for targeted cancer therapy.

Another conceptual framework involves the design of enzyme-activatable prodrugs. This approach would involve masking the aniline with a group that is specifically cleaved by an enzyme that is overexpressed in a particular disease state, such as certain proteases in cancer. This would lead to the localized release of the active compound at the site of pathology.

Development of Robust Analytical Methods for Detection and Quantification in Complex Research Matrices

The ability to accurately detect and quantify a compound in complex biological matrices, such as plasma, urine, and tissue homogenates, is essential for its preclinical and clinical development. Robust analytical methods are required to support pharmacokinetic, pharmacodynamic, and toxicological studies.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the quantification of small molecules in biological samples due to its high sensitivity and selectivity. nih.gov A method for this compound would typically involve protein precipitation to remove the bulk of the proteins from the sample, followed by separation on a reverse-phase HPLC column and detection by MS/MS in multiple reaction monitoring (MRM) mode. nih.gov

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) could also be a viable analytical technique, particularly if the compound is volatile or can be derivatized to increase its volatility. Derivatization of the aniline group would likely be necessary to improve its chromatographic properties.

The following table illustrates a hypothetical set of parameters for an HPLC-MS/MS method for the quantification of this compound in human plasma.

| Parameter | Value |

| Chromatographic Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Parent > Fragment) | To be determined experimentally |

| Linear Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

While less sensitive and selective than mass spectrometry, spectrophotometric methods can be developed for the quantification of this compound, particularly for in vitro assays or for the analysis of bulk material. The aromatic nature of the compound suggests that it will have a characteristic UV absorbance spectrum that can be used for quantification. The development of a colorimetric assay could also be explored, potentially through a derivatization reaction that produces a colored product.

Electrochemical detection methods offer an alternative approach for quantification. The aniline moiety is electrochemically active and can be oxidized at a specific potential. An electrochemical sensor could be developed based on a modified electrode that enhances the electrochemical signal of the compound. Such a sensor could offer a rapid and portable method for detection.

The following table provides a conceptual comparison of potential analytical methods for this compound.

| Method | Principle | Potential Advantages | Potential Challenges |

| HPLC-UV | UV absorbance of the aromatic ring | Simple, robust, widely available | Lower sensitivity and selectivity compared to MS |

| Fluorescence Spectroscopy | Native or derivatized fluorescence | High sensitivity | Potential for quenching in complex matrices |

| Cyclic Voltammetry | Oxidation of the aniline group | Rapid, potential for miniaturization | Susceptible to interference from other electroactive species |

Conclusions and Future Research Trajectories

Synthesis of Current Academic Findings and Identification of Knowledge Gaps

3,5-Difluoro-4-(4-isopropylpiperazin-1-yl)aniline has been identified within the broader class of fluorinated piperazine-aniline compounds, a scaffold of significant interest in medicinal chemistry. The introduction of fluorine into molecular structures is a well-established strategy to enhance pharmacokinetic and physicochemical properties. tandfonline.com Specifically, fluorine can modulate lipophilicity, improve metabolic stability, and increase binding affinity to biological targets. tandfonline.compharmacyjournal.org The difluoro-substitution pattern on the aniline (B41778) ring, combined with the isopropylpiperazine moiety, suggests that this compound is likely engineered to optimize these properties for a specific, albeit not widely published, biological application.

Exploration of Emerging Methodologies for Comprehensive Compound Characterization and Interaction Profiling

Future research should leverage advanced methodologies to fully characterize this compound and understand its biological interactions.

Advanced Spectroscopic and Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be optimized for the simultaneous detection and separation of piperazine-containing compounds and their isomers, which is crucial for chemical profiling and impurity identification. figshare.com

Computational Density Functional Theory (DFT): DFT studies can provide insights into the molecule's electronic properties, molecular structure, and vibrational frequencies (FTIR and Raman spectra), which can help predict its reactivity and potential interactions. nih.govresearchgate.net

Computational and In Silico Profiling:

Target Fishing and Molecular Docking: Computational methods can be employed to screen for potential biological targets. nih.gov By docking the compound's structure into the binding sites of various proteins, researchers can generate hypotheses about its mechanism of action.

Machine Learning and Quantitative Structure-Activity Relationship (QSAR): Machine learning algorithms can be trained on datasets of similar compounds to predict the bioactivity of this compound. mdpi.com This approach can accelerate the identification of its potential therapeutic applications.

Biological Interaction Assays:

High-Throughput Screening (HTS): HTS assays can be used to test the compound against a large panel of biological targets to identify its primary and secondary pharmacology.

Positron Emission Tomography (PET): Should a high-affinity target be identified, radiolabeling with fluorine-18 could enable in vivo imaging studies to assess target engagement and pharmacokinetics in living organisms. pharmacyjournal.orgnih.gov

Rational Design and Synthesis of Further Structural Analogs for Enhanced Mechanistic Insight

To better understand the structure-activity relationship (SAR) of this compound, the rational design and synthesis of structural analogs are essential. nih.gov Modifications can be systematically introduced to probe the importance of different structural features.

Proposed Structural Modifications:

| Modification Area | Proposed Change | Rationale |

| Isopropyl Group | Replacement with other alkyl groups (e.g., ethyl, tert-butyl) or cyclic structures (e.g., cyclopropyl). | To investigate the influence of steric bulk and lipophilicity on target binding and selectivity. |

| Aniline Ring | Altering the fluorine substitution pattern (e.g., moving fluorine to other positions or removing one fluorine atom). | To probe the role of fluorine's electron-withdrawing effects on the compound's pKa and binding interactions. |

| Piperazine (B1678402) Ring | Introduction of substituents on the piperazine ring. | To explore additional vectors for interaction with the target protein and to modulate physicochemical properties. |

| Aniline Amino Group | Conversion to amides or other functional groups. | To assess the importance of the primary amine for biological activity and to potentially alter the compound's ADME profile. |

The synthesis of these analogs would likely follow established synthetic routes for similar piperazine-aniline derivatives, potentially involving nucleophilic aromatic substitution or Buchwald-Hartwig amination as key steps. nih.gov Each analog would then be subjected to the characterization and interaction profiling methods described in the previous section to build a comprehensive SAR model.

Contribution to Fundamental Understanding of Fluorinated Piperazine-Aniline Chemical Biology

A thorough investigation of this compound and its rationally designed analogs would provide significant contributions to the field of chemical biology. The strategic use of fluorine in drug design is a cornerstone of modern medicinal chemistry, and detailed studies on novel fluorinated compounds add to the collective understanding of how this element influences molecular properties and biological function. benthamscience.comnih.gov

This research would specifically illuminate the synergistic effects of the difluoroaniline and isopropylpiperazine moieties. Understanding how these components collectively influence target recognition, binding affinity, and metabolic stability can guide the future design of more effective and selective therapeutic agents. mdpi.com For instance, insights gained from this compound could be applicable to the development of new kinase inhibitors, GPCR modulators, or agents targeting other protein classes where the piperazine-aniline scaffold is prevalent. Ultimately, a comprehensive study of this molecule would serve as a valuable case study, enriching the broader knowledge base of fluorinated drug candidates and their role in chemical biology.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,5-Difluoro-4-(4-isopropylpiperazin-1-yl)aniline to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves selecting appropriate coupling reagents and reaction conditions. For piperazine derivatives, nucleophilic aromatic substitution (SNAr) under inert atmospheres (e.g., nitrogen) at 80–100°C is common . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal intermediates and transition states, reducing trial-and-error experimentation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol enhances purity (>97%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm substitution patterns and fluorine positions (e.g., δ 6.5–7.0 ppm for aromatic protons, δ -110 to -120 ppm for fluorines) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect impurities at 254 nm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 314.18) .

Q. How does the reactivity of the piperazine ring influence derivatization strategies for this compound?

- Methodological Answer : The piperazine nitrogen’s nucleophilicity enables alkylation or acylation reactions. For example, coupling with chloroacetyl chloride in dichloromethane (DCM) at 0°C forms amide derivatives. Steric hindrance from the isopropyl group may require prolonged reaction times (24–48 hrs) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in predicted vs. observed biological activity data for this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with target proteins (e.g., kinases). Discrepancies arise from solvation effects or protonation states; adjusting pH-dependent partial charges in simulations improves accuracy . Experimental validation via surface plasmon resonance (SPR) quantifies binding affinities (K) .

Q. What strategies are effective for impurity profiling in large-scale synthesis of this compound?

- Methodological Answer : Impurities (e.g., unreacted aniline or piperazine intermediates) are identified via LC-MS/MS. Use orthogonal methods:

- HPLC-DAD : Quantifies major impurities (0.1–1.0% range).

- Ion Chromatography : Detects residual salts (e.g., HCl from dihydrochloride forms) .

- Stability Studies : Accelerated degradation (40°C/75% RH for 6 months) identifies hydrolytic byproducts .

Q. How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetic properties?

- Methodological Answer : Fluorine atoms enhance metabolic stability by resisting CYP450 oxidation. Comparative studies with non-fluorinated analogs (e.g., 4-(4-isopropylpiperazin-1-yl)aniline) show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。